molecular formula C8H15N B052443 2-(Prop-2-en-1-yl)cyclopentan-1-amine CAS No. 120871-54-7

2-(Prop-2-en-1-yl)cyclopentan-1-amine

Cat. No.: B052443
CAS No.: 120871-54-7
M. Wt: 125.21 g/mol
InChI Key: ZYSFCZXVKZBMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-en-1-yl)cyclopentan-1-amine (: 120871-54-7) is an organic compound with the molecular formula C 8 H 15 N and a molecular weight of 125.21 g/mol. This amine is characterized by a cyclopentane ring substituted with an amine functional group and a prop-2-en-1-yl (allyl) chain, a structure that makes it a valuable intermediate in organic synthesis and pharmaceutical research. Research Applications and Value: This compound serves as a versatile chemical building block . Its molecular structure suggests potential use as a key synthetic intermediate for the development of more complex molecules. Specifically, cyclopentylamine derivatives are often employed in pharmaceutical research, for instance, in the synthesis of compounds like ticagrelor intermediates . The presence of the reactive amine and alkene groups allows for diverse chemical modifications, including nucleophilic reactions and cycloadditions, facilitating the exploration of novel chemical spaces in medicinal chemistry and material science. ⚠️ Safety and Handling: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSFCZXVKZBMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Stereochemistry and Synthesis of 2-Allylcyclopentanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanamine (CAS 55611-39-7) represents a "privileged scaffold" in medicinal chemistry, serving as a conformationally restricted analogue of flexible aliphatic amines. Its value lies in the cyclopentane ring, which locks the amine and the lipophilic allyl tail into specific vectors, reducing the entropic penalty of binding to biological targets.

This guide addresses the critical challenge in working with this molecule: Stereocontrol . With two chiral centers (C1 and C2), 2-allylcyclopentanamine exists as four stereoisomers. The biological activity of derivatives (e.g., Cispentacin analogs, NK1 antagonists) is often strictly governed by this stereochemistry. This document outlines a self-validating workflow for synthesizing, resolving, and characterizing these isomers with high optical purity.

Structural Analysis & Stereochemical Landscape

The molecule possesses two stereocenters, resulting in


 stereoisomers. Unlike cyclohexane, the cyclopentane ring is not flat; it adopts a dynamic "envelope" or "twist" conformation to minimize torsional strain.
The Isomeric Quadrant

The relationship between the amine (-NH


) at C1 and the allyl group (-CH

CH=CH

) at C2 defines the geometry:
  • Cis-Isomers (1R,2S and 1S,2R): The substituents reside on the same face of the ring. In the envelope conformation, one substituent is often pseudo-equatorial and the other pseudo-axial to minimize steric clash, though 1,2-cis interactions are generally destabilizing compared to trans.

  • Trans-Isomers (1R,2R and 1S,2S): The substituents reside on opposite faces. This is thermodynamically favored as it allows both groups to adopt pseudo-equatorial positions in the twist conformation.

Visualization of Stereochemical Logic

Stereochemistry Root 2-Allylcyclopentanamine (2 Chiral Centers) Cis Cis-Diastereomer (Syn relationship) Root->Cis Kinetic Control Trans Trans-Diastereomer (Anti relationship) Root->Trans Thermodynamic Control Cis1 (1R, 2S) Enantiomer A Cis->Cis1 Cis2 (1S, 2R) Enantiomer B Cis->Cis2 Trans1 (1R, 2R) Enantiomer C Trans->Trans1 Trans2 (1S, 2S) Enantiomer D Trans->Trans2

Figure 1: Stereochemical hierarchy of 2-allylcyclopentanamine. The synthetic challenge lies in controlling the Cis/Trans ratio (Diastereoselectivity) and then separating the enantiomers.

Synthetic Strategies: The "Self-Validating" Workflow

Direct alkylation of cyclopentanamine is prone to over-alkylation and offers poor stereocontrol. The robust, industrial-standard approach utilizes Reductive Amination of 2-allylcyclopentanone , followed by Enzymatic Resolution .

Step 1: Synthesis of 2-Allylcyclopentanone

To avoid poly-alkylation (a common failure mode), we utilize the Stork Enamine synthesis or controlled enolate alkylation.

  • Protocol:

    • React cyclopentanone with pyrrolidine (cat. p-TsOH, toluene reflux, Dean-Stark) to form the enamine.

    • Treat enamine with allyl bromide in CH

      
      CN.
      
    • Hydrolyze with aqueous HCl.

  • Outcome: Racemic 2-allylcyclopentanone.

Step 2: Reductive Amination (Diastereoselection)

This step sets the relative stereochemistry (cis vs. trans).

  • Reagents: 2-Allylcyclopentanone, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Mechanism & Causality:

    • The reaction proceeds via an iminium ion intermediate.

    • Trans-Selectivity: Hydride attack from the less hindered face (opposite the allyl group) favors the trans isomer (thermodynamic product).

    • Cis-Selectivity: To access the cis isomer, catalytic hydrogenation (

      
      ) is preferred, as the metal surface coordinates the allyl group, directing hydrogen delivery to the same face.
      

Table 1: Reductive Amination Conditions & Stereochemical Outcome

MethodReducing AgentMajor IsomerCis:Trans RatioNotes
Standard

/

Trans ~20:80Hydride attacks from less hindered face.
Catalytic

(50 psi) /

Cis ~80:20Catalyst surface coordination directs syn-addition.
Metal

/

Trans <5:95Thermodynamic equilibration.
Step 3: Enzymatic Kinetic Resolution (Enantioselection)

Since Step 2 yields racemates (e.g., (


)-trans), we must separate the enantiomers. Chemical resolution (tartaric acid) is inefficient. Lipase-catalyzed resolution  is the superior, self-validating method.
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Ethyl Acetate or Isopropyl Acetate.

  • The Kazlauskas Rule: CAL-B typically acylates the (R)-amine faster than the (S)-amine.

  • Protocol:

    • Dissolve (

      
      )-amine in MTBE (methyl tert-butyl ether).
      
    • Add Ethyl Acetate (5 eq) and CAL-B.

    • Monitor by Chiral HPLC. The (1R)-amine converts to the amide; the (1S)-amine remains free.

    • Separate via acid/base extraction.

Synthetic Workflow Diagram

Synthesis Start Cyclopentanone Inter1 2-Allylcyclopentanone (Racemic) Start->Inter1 Allyl Bromide Enamine Route RedAm Reductive Amination (NaBH3CN or H2/Pt) Inter1->RedAm NH4OAc Mix Amine Mixture (Cis/Trans + Enantiomers) RedAm->Mix Res Kinetic Resolution (CAL-B Lipase) Mix->Res Ethyl Acetate MTBE Prod1 (1S)-Amine (Free Base) Res->Prod1 Unreacted Prod2 (1R)-Amide (Acylated) Res->Prod2 Acylated

Figure 2: Chemo-enzymatic workflow for isolating enantiopure 2-allylcyclopentanamine.

Characterization & Validation

To ensure "Trustworthiness," you must validate the isomeric identity using orthogonal methods.

Nuclear Magnetic Resonance (NMR)

Simple 1D NMR is insufficient for assignment. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Cis-Isomer: Strong NOE correlation observed between H1 (methine attached to NH2) and H2 (methine attached to Allyl).

  • Trans-Isomer: No NOE correlation between H1 and H2.

  • 13C NMR: The C1 and C2 signals in the cis isomer are typically shielded (upfield) by 2-5 ppm compared to the trans isomer due to steric compression (gamma-gauche effect).

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (weak absorption) or Refractive Index (RI). Note: Derivatization with benzoyl chloride is recommended to improve UV detection.

Pharmaceutical Utility

Why is this specific isomer set important?

  • Cispentacin Precursors: The cis-2-allylcyclopentanamine is a direct precursor to Cispentacin (an antifungal amino acid). Oxidative cleavage of the allyl double bond (

    
    ) yields the carboxylic acid, retaining the ring stereochemistry.
    
  • NK1 Receptor Antagonists: The allyl group serves as a lipophilic anchor. In drug design, the cyclopentane ring acts as a spacer that positions the amine and the lipophilic tail at a precise dihedral angle, critical for fitting into the G-protein coupled receptor (GPCR) binding pocket.

  • Peptidomimetics: These amines are used to synthesize

    
    -peptides that adopt stable helical structures (12-helix), which are resistant to proteolytic degradation.
    

References

  • Enzymatic Resolution of Cyclic Amines: González-Sabín, J., et al. "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols and amines." Tetrahedron: Asymmetry, 2002.

  • Reductive Amination Selectivity: Barney, C. L., et al. "A convenient synthesis of primary amines via reductive amination."[1][2] Journal of Organic Chemistry, 2005.

  • Cispentacin Synthesis: Davies, S. G., et al. "Asymmetric synthesis of (–)-(1R,2S)-cispentacin." Journal of the Chemical Society, Perkin Transactions 1, 1994.

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
  • General Properties: Sigma-Aldrich Product Data, "2-Allylcyclopentylamine".

Sources

Thermodynamic stability of cis vs trans 2-(Prop-2-en-1-yl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-2-(Prop-2-en-1-yl)cyclopentan-1-amine

Abstract

The thermodynamic stability of stereoisomers is a critical parameter in drug development and materials science, influencing molecular recognition, biological activity, and material properties. This technical guide provides a comprehensive analysis of the principles governing the relative thermodynamic stability of the cis and trans isomers of 2-(Prop-2-en-1-yl)cyclopentan-1-amine. We will explore the conformational intricacies of the cyclopentane ring, the steric and electronic contributions of the amine and allyl substituents, and lay out both computational and experimental methodologies for the precise determination of isomeric stability. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of stereoisomeric control.

Introduction: The Significance of Stereoisomeric Stability

In the realm of organic chemistry, the spatial arrangement of atoms distinguishes stereoisomers, molecules with identical chemical formulas and connectivity but different three-dimensional orientations. The cis and trans isomers of 2-(Prop-2-en-1-yl)cyclopentan-1-amine represent a classic case of diastereomerism in a cyclic system. Their relative thermodynamic stability, dictated by the sum of all intramolecular steric and electronic interactions, is not merely an academic curiosity. It has profound implications for:

  • Pharmacology: The geometric shape of a molecule is paramount for its interaction with biological targets such as enzymes and receptors. The more stable isomer is often the thermodynamically favored product in equilibrium, which can influence its prevalence and, consequently, its therapeutic efficacy and off-target effects.

  • Synthetic Chemistry: Understanding the energy landscape of isomers allows for the strategic design of synthetic routes that favor the formation of the desired, often more stable, isomer under thermodynamic control.[1]

  • Materials Science: The packing of molecules in a crystal lattice and the bulk properties of polymers can be influenced by the shape and stability of the constituent molecules.

This guide will deconstruct the factors governing the stability of the target molecule's isomers, providing a robust framework for their analysis.

Foundational Principles: Conformational Analysis of 1,2-Disubstituted Cyclopentanes

Unlike the well-defined chair and boat conformations of cyclohexane, the cyclopentane ring is in a constant state of flux, rapidly interconverting between various non-planar conformations to alleviate torsional strain.[2] The two most significant conformations are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry).[3] The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.

When substituents are introduced onto the cyclopentane ring, their interactions dictate the preferred conformation and the overall stability of the isomer. For a 1,2-disubstituted cyclopentane, the key interactions to consider are:

  • Torsional Strain: Eclipsing interactions between adjacent substituents and with C-H bonds.

  • Steric Strain (van der Waals repulsion): Non-bonded interactions between the two substituent groups.

In general, for 1,2-disubstituted cycloalkanes, the trans isomer is often more stable than the cis isomer due to reduced steric strain, as the substituents are on opposite sides of the ring.[1][4][5] However, this is a generalization, and the specific nature of the substituents and potential intramolecular interactions can alter this trend.[6][7]

Analysis of 2-(Prop-2-en-1-yl)cyclopentan-1-amine Isomers

Let's analyze the specific steric factors at play in the cis and trans isomers of 2-(Prop-2-en-1-yl)cyclopentan-1-amine.

The trans Isomer

In the trans isomer, the allyl and amine groups are on opposite sides of the cyclopentane ring. This arrangement allows the substituents to adopt pseudo-equatorial positions in the envelope or half-chair conformations. This minimizes steric repulsion between the two bulky groups, which is a major stabilizing factor.[1][4]

The cis Isomer

In the cis isomer, the allyl and amine groups are on the same side of the ring. This forces one substituent into a pseudo-axial position while the other is pseudo-equatorial, or both adopt positions that lead to significant gauche-type interactions. This proximity results in considerable van der Waals repulsion between the two groups, increasing the overall energy of the molecule and thus decreasing its thermodynamic stability relative to the trans isomer.[4]

Intramolecular Interactions

While steric hindrance is the dominant factor, the potential for intramolecular hydrogen bonding in the cis isomer between the amine group (-NH₂) and the π-electrons of the allyl group's double bond could be a minor stabilizing influence. However, this interaction is generally weak and unlikely to overcome the significant steric repulsion between the two groups.

Predicted Stability

Based on the principles of steric hindrance in cyclic systems, the trans-2-(Prop-2-en-1-yl)cyclopentan-1-amine isomer is predicted to be thermodynamically more stable than the cis isomer. The steric strain from the two bulky groups on the same side of the ring in the cis isomer is the primary destabilizing factor.

Computational Determination of Thermodynamic Stability

Computational chemistry provides powerful tools for quantifying the energy differences between isomers.[8][9] A typical workflow involves geometry optimization and frequency calculations using quantum mechanical methods.

Computational Workflow

G cluster_0 Computational Workflow for Isomer Stability start Build Initial 3D Structures (cis and trans isomers) geom_opt Geometry Optimization (e.g., DFT with B3LYP functional) start->geom_opt Initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min zpe_corr Zero-Point Energy (ZPE) Correction verify_min->zpe_corr Confirmed minimum compare_energies Compare Corrected Energies (ΔE = E_cis - E_trans) zpe_corr->compare_energies Thermochemically corrected energies

Caption: A typical computational workflow for determining the relative stability of isomers.

Step-by-Step Computational Protocol
  • Structure Generation: Generate 3D structures of both cis and trans isomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer. A common and reliable method is Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).[10] This process finds the lowest energy conformation for each isomer.[8]

  • Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).[10]

    • It provides the zero-point vibrational energy (ZPE), which is a necessary quantum mechanical correction to the electronic energy.[10]

  • Energy Comparison: Compare the ZPE-corrected total energies of the cis and trans isomers. The isomer with the lower total energy is the more thermodynamically stable. The energy difference (ΔE) quantifies the relative stability.

Data Presentation
IsomerOptimized Electronic Energy (Hartree)ZPE Correction (Hartree)Corrected Total Energy (Hartree)Relative Energy (kcal/mol)
cisCalculated ValueCalculated ValueCalculated ValueCalculated Value
transCalculated ValueCalculated ValueCalculated Value0 (Reference)

Experimental Verification of Thermodynamic Stability

Experimental methods provide real-world validation of theoretical predictions. The primary techniques involve either measuring an energy-related property or determining the equilibrium constant between the isomers.

Calorimetry

Calorimetry directly measures heat changes associated with physical or chemical processes.

  • Heat of Combustion: This classic method involves completely burning a known amount of each isomer and measuring the heat released.[11] The more stable isomer will have a less exothermic heat of combustion because it starts from a lower energy state.[6][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12][13] It can be used to measure the enthalpy of isomerization if a transition can be induced by temperature.

Chemical Equilibration

This is a highly reliable method for determining the relative stability of interconverting isomers.

G cluster_1 Experimental Workflow: Chemical Equilibration start Start with a non-equilibrium mixture of cis and trans isomers equilibrate Induce Isomerization (e.g., heat, acid/base catalyst) start->equilibrate analyze Analyze Isomer Ratio at Equilibrium (e.g., GC, NMR, HPLC) equilibrate->analyze Allow system to reach equilibrium calculate_k Calculate Equilibrium Constant (K_eq) analyze->calculate_k calculate_g Calculate Gibbs Free Energy Difference (ΔG° = -RT ln(K_eq)) calculate_k->calculate_g

Caption: Workflow for determining thermodynamic stability via chemical equilibration.

Step-by-Step Equilibration Protocol
  • Sample Preparation: Prepare a sample of either the pure cis isomer, the pure trans isomer, or a non-equilibrium mixture of the two.

  • Induce Equilibration: Subject the sample to conditions that facilitate interconversion between the cis and trans forms. This could involve heating or the use of an acid or base catalyst, which can promote epimerization at the carbon bearing the amine group.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze the ratio of cis to trans isomers using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Equilibrium Determination: Continue until the ratio of the two isomers remains constant over time, indicating that equilibrium has been reached.

  • Calculation of K_eq: The equilibrium constant (K_eq) is calculated from the final concentrations of the isomers: K_eq = [trans] / [cis]

  • Calculation of ΔG°: The standard Gibbs free energy difference (ΔG°) at that temperature can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the absolute temperature in Kelvin. A negative ΔG° indicates that the trans isomer is more stable.

Conclusion

The thermodynamic stability of the diastereomers of 2-(Prop-2-en-1-yl)cyclopentan-1-amine is governed primarily by steric interactions. A thorough conformational analysis strongly suggests that the trans isomer is more stable due to the pseudo-equatorial positioning of both the allyl and amine groups, which minimizes steric hindrance. The cis isomer, in contrast, suffers from significant van der Waals repulsion due to the proximity of these bulky substituents on the same face of the cyclopentane ring.

This theoretical prediction can be rigorously quantified through computational modeling using DFT and experimentally validated through chemical equilibration studies. The methodologies outlined in this guide provide a robust framework for researchers to confidently determine the relative stabilities of these and other substituted cyclic stereoisomers, a critical step in the rational design of new chemical entities.

References

  • Fiveable. (n.d.). Cis-trans Isomerism Definition - Organic Chemistry Key Term.
  • Wikipedia. (2024). Cis–trans isomerism. Retrieved from [Link]

  • University of Delaware. (n.d.). Computational Chemistry.
  • National Physical Laboratory. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • Schaefer, B., Ghasemi, S. A., Roy, S., & Goedecker, S. (2023). Principles of isomer stability in small clusters. Materials Advances, 4(6), 1435-1444. DOI: 10.1039/D2MA01088G]([Link])

  • Erdman, A. C., Russ, B. T., & Sheridan, P. M. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS Omega, 10(48), 58264–58274. DOI: 10.1021/acsomega.5c04775]([Link])

  • Brutcher Jr., F. V. (1959). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society.
  • Craig, N. C., & Entemann, E. A. (1961). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. Journal of the American Chemical Society, 83(15), 3047–3050.
  • Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. Retrieved from [Link]

  • Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. Retrieved from [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Retrieved from [Link]

  • Imperial College London. (n.d.). Cycloalkanes.
  • Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. International Journal of Molecular Sciences, 24(7), 6683. DOI: 10.3390/ijms24076683]([Link])

  • Glukhovtsev, M. N., Bach, R. D., & Laiter, S. (1996). Computational Study of the Thermochemistry of C₅H₅⁺ Isomers: Which C₅H₅⁺ Isomer Is the Most Stable?. The Journal of Physical Chemistry, 100(26), 10952–10955. DOI: 10.1021/jp961134v]([Link])

  • Eguchi, C., & Kakuta, A. (1974). Cyclic dipeptides. I. Thermodynamics of the cis-trans isomerization of the side chains in cyclic dipeptides. Journal of the American Chemical Society, 96(12), 3985–3989.
  • Davis, R. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Disubstituted Cycloalkanes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • IUPAC. (n.d.). Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases.
  • Nagorich, A. L., & Suntsova, M. A. (2022). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules, 27(19), 6296. DOI: 10.3390/molecules27196296]([Link])

  • Wang, Y., et al. (2013). Relative Stability of cis- and trans-Hydrindanones. Molecules, 18(10), 12006-12014. DOI: 10.3390/molecules181012006]([Link])

  • Vaia. (n.d.). Would you expect cis- or trans-1, 2-dimethylcyclopropane to be the more stable? Explain. Retrieved from [Link]

  • Quora. (2018). Which is a stronger base between cis and trans isomers of 1, 2-diaminocyclopropane?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 2-(Prop-2-en-1-yl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopentylamines

Chiral 2-substituted cyclopentylamines are valuable structural motifs in medicinal chemistry and drug development. The stereochemical arrangement of substituents on the cyclopentane ring can profoundly influence the pharmacological activity and pharmacokinetic properties of a molecule. Specifically, 2-(Prop-2-en-1-yl)cyclopentan-1-amine, with its stereogenic centers at the C1 and C2 positions, represents a key building block for the synthesis of a variety of bioactive compounds, including antiviral agents and central nervous system modulators. The development of robust and highly stereoselective synthetic routes to access specific diastereomers of this amine is therefore of significant interest to researchers in the pharmaceutical and life sciences sectors.

This application note provides a detailed guide to a robust and highly stereoselective protocol for the synthesis of 2-(prop-2-en-1-yl)cyclopentan-1-amine, commencing with the asymmetric α-allylation of cyclopentanone. The described methodology leverages the power of chiral auxiliary-mediated synthesis to control the stereochemical outcome of the key bond-forming steps, ensuring high diastereomeric and enantiomeric purity of the final product.

Strategic Approach: A Chiral Auxiliary-Mediated Pathway

The cornerstone of the presented synthetic strategy is the use of a recoverable chiral auxiliary to direct the stereoselective introduction of the allyl group at the C2 position of the cyclopentanone ring. This is followed by a diastereoselective reductive amination to install the amine functionality at the C1 position with a defined stereochemical relationship to the adjacent allyl group. This approach offers a reliable and predictable method for obtaining the desired stereoisomer of the target compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Cyclopentanone Hydrazone Formation of Chiral Hydrazone Start->Hydrazone SAMP/RAMP Auxiliary Alkylation Diastereoselective α-Allylation Hydrazone->Alkylation LDA, Allyl Bromide Cleavage Hydrazone Cleavage Alkylation->Cleavage Ozonolysis or Hydrolysis Ketone Chiral 2-Allylcyclopentanone Cleavage->Ketone Amination Diastereoselective Reductive Amination Ketone->Amination Chiral Amine Source, Reducing Agent Product 2-(Prop-2-en-1-yl)cyclopentan-1-amine Amination->Product

Caption: Overall workflow for the stereoselective synthesis.

Protocol I: Asymmetric α-Allylation of Cyclopentanone using a SAMP/RAMP Chiral Auxiliary

This protocol details the highly diastereoselective α-allylation of cyclopentanone, employing the well-established (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliaries. This method, pioneered by Corey and Enders, allows for the efficient and predictable introduction of the allyl group with excellent stereocontrol.[1]

Step 1: Formation of the SAMP-Hydrazone

The initial step involves the condensation of cyclopentanone with the SAMP auxiliary to form the corresponding chiral hydrazone. This reaction is typically driven to completion by the removal of water.

Reaction Scheme:

Hydrazone_Formation Cyclopentanone Cyclopentanone Hydrazone SAMP-Hydrazone Cyclopentanone->Hydrazone + SAMP SAMP SAMP->Hydrazone Toluene, reflux - H2O

Caption: Formation of the SAMP-hydrazone from cyclopentanone.

Experimental Protocol:

  • To a solution of cyclopentanone (1.0 eq) in dry toluene (5 mL/mmol of cyclopentanone), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude SAMP-hydrazone is typically used in the next step without further purification.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Cyclopentanone1.084.12(e.g., 1.0 g, 11.9 mmol)
SAMP1.1130.19(e.g., 1.7 g, 13.1 mmol)
Toluene-92.14(e.g., 60 mL)
Step 2: Diastereoselective α-Allylation

The chiral hydrazone is deprotonated with a strong, non-nucleophilic base to form a stereodefined azaenolate. This intermediate then reacts with an electrophile, in this case, allyl bromide, from the sterically less hindered face, leading to the formation of the α-allylated hydrazone with high diastereoselectivity.[1]

Reaction Scheme:

Allylation_Reaction Hydrazone SAMP-Hydrazone Azaenolate Azaenolate Hydrazone->Azaenolate 1. LDA, THF, -78 °C Allylated_Hydrazone α-Allylated SAMP-Hydrazone Azaenolate->Allylated_Hydrazone 2. Allyl Bromide

Caption: Diastereoselective α-allylation of the SAMP-hydrazone.

Experimental Protocol:

  • Dissolve the crude SAMP-hydrazone (1.0 eq) in dry tetrahydrofuran (THF) (10 mL/mmol) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq, e.g., 2.0 M in THF/heptane/ethylbenzene) dropwise to the reaction mixture. Stir for 2-3 hours at -78 °C.

  • Add allyl bromide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
SAMP-Hydrazone1.0196.30(e.g., 2.33 g, 11.9 mmol)
LDA (2.0 M)1.2-(e.g., 7.1 mL, 14.3 mmol)
Allyl Bromide1.5120.98(e.g., 1.54 mL, 17.8 mmol)
THF-72.11(e.g., 120 mL)
Step 3: Cleavage of the Chiral Auxiliary to Yield (R)-2-(Prop-2-en-1-yl)cyclopentan-1-one

The chiral auxiliary is removed from the α-allylated hydrazone to regenerate the ketone functionality. Ozonolysis is a common and effective method for this cleavage, which also allows for the recovery of the SAMP auxiliary.[1]

Reaction Scheme:

Cleavage_Reaction Allylated_Hydrazone α-Allylated SAMP-Hydrazone Allyl_Ketone (R)-2-Allylcyclopentanone Allylated_Hydrazone->Allyl_Ketone 1. O3, CH2Cl2, -78 °C 2. Me2S

Caption: Ozonolytic cleavage of the chiral auxiliary.

Experimental Protocol:

  • Dissolve the purified α-allylated SAMP-hydrazone (1.0 eq) in dichloromethane (DCM) (15 mL/mmol) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (DMS) (3.0 eq) and allow the reaction to warm to room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude (R)-2-(prop-2-en-1-yl)cyclopentan-1-one by flash column chromatography.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
α-Allylated Hydrazone1.0236.38(e.g., 2.81 g, 11.9 mmol)
OzoneExcess48.00-
Dimethyl Sulfide3.062.13(e.g., 2.6 mL, 35.7 mmol)
Dichloromethane-84.93(e.g., 180 mL)

Protocol II: Diastereoselective Reductive Amination of (R)-2-(Prop-2-en-1-yl)cyclopentan-1-one

With the chiral 2-allylcyclopentanone in hand, the final step is the introduction of the amine group at the C1 position. A diastereoselective reductive amination using a chiral amine source, such as (R)-α-methylbenzylamine, followed by catalytic hydrogenation can be employed to control the stereochemistry of the newly formed stereocenter relative to the existing allyl group. The choice of the chiral amine and hydrogenation conditions will determine the final diastereomeric ratio of the product.

Step 1: Formation of the Chiral Imine

The chiral ketone is condensed with a chiral amine to form a diastereomeric mixture of imines. This reaction is typically catalyzed by a mild acid.

Reaction Scheme:

Imine_Formation Allyl_Ketone (R)-2-Allylcyclopentanone Imine Chiral Imine Allyl_Ketone->Imine + Chiral_Amine (R)-α-Methylbenzylamine Chiral_Amine->Imine TiCl4, Et3N, Toluene

Caption: Formation of the chiral imine intermediate.

Experimental Protocol:

  • To a solution of (R)-2-(prop-2-en-1-yl)cyclopentan-1-one (1.0 eq) in dry toluene (10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add titanium(IV) chloride (0.6 eq, e.g., 1.0 M in toluene) to the mixture.

  • Add (R)-α-methylbenzylamine (1.1 eq) and stir the reaction at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The crude imine is used directly in the next step.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
(R)-2-Allylcyclopentanone1.0124.18(e.g., 1.0 g, 8.05 mmol)
(R)-α-Methylbenzylamine1.1121.18(e.g., 1.14 mL, 8.86 mmol)
Triethylamine1.2101.19(e.g., 1.35 mL, 9.66 mmol)
Titanium(IV) Chloride (1.0 M)0.6-(e.g., 4.8 mL, 4.83 mmol)
Toluene-92.14(e.g., 80 mL)
Step 2: Diastereoselective Reduction and Deprotection

The diastereomeric imines are reduced, typically via catalytic hydrogenation. The steric bulk of the chiral auxiliary on the imine directs the hydrogenation to occur from the less hindered face, leading to the formation of the desired diastereomer of the protected amine. Subsequent deprotection removes the chiral auxiliary, yielding the final product.

Reaction Scheme:

Reduction_Deprotection Imine Chiral Imine Protected_Amine Protected Diastereomeric Amines Imine->Protected_Amine H2, Pd/C, MeOH Final_Product (1R,2R)-2-Allylcyclopentanamine Protected_Amine->Final_Product H2, Pd(OH)2/C, MeOH

Caption: Diastereoselective reduction and deprotection.

Experimental Protocol:

  • Dissolve the crude imine in methanol (15 mL/mmol).

  • Add Palladium on carbon (10 wt. %, 5 mol %) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the imine.

  • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Dissolve the crude protected amine in methanol (15 mL/mmol) and add Pearlman's catalyst (Palladium hydroxide on carbon, 20 wt. %, 10 mol %).

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 24-48 hours.

  • Filter the catalyst and concentrate the solvent to yield the crude product.

  • Purify the final product by flash column chromatography or distillation to obtain the desired stereoisomer of 2-(prop-2-en-1-yl)cyclopentan-1-amine. The stereochemical outcome (cis or trans) will depend on the choice of the chiral amine and the reaction conditions. For the synthesis of the trans isomer, as directed by the (R)-α-methylbenzylamine, the expected product is (1R, 2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Crude Imine1.0~227.35(from previous step)
Pd/C (10 wt. %)0.05-(e.g., 430 mg)
Pd(OH)2/C (20 wt. %)0.10-(e.g., 860 mg)
Methanol-32.04(e.g., 2 x 120 mL)
HydrogenExcess2.02-

Conclusion

The protocols detailed in this application note provide a comprehensive and reliable pathway for the stereoselective synthesis of 2-(prop-2-en-1-yl)cyclopentan-1-amine. By employing a chiral auxiliary-mediated α-allylation followed by a diastereoselective reductive amination, researchers can access specific stereoisomers of this valuable building block with high levels of purity. The methodologies described are amenable to scale-up and offer a robust foundation for the synthesis of more complex chiral molecules for applications in drug discovery and development.

References

  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6. [Link]

  • Enders, D., Eichenauer, H., & Pieter, R. (1979). Enantioselective Alkylation of Cyclic Ketones via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]

  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of Ant Alarm Pheromones—A New Application of the Hydrazone Method. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094. [Link]

Sources

Procedure for the resolution of racemic 2-(Prop-2-en-1-yl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optical Resolution of (±)-2-(Prop-2-en-1-yl)cyclopentan-1-amine

Executive Summary

This application note details the protocol for the optical resolution of racemic 2-(Prop-2-en-1-yl)cyclopentan-1-amine (also referred to as 2-allylcyclopentylamine).[1] This amine is a critical scaffold in the synthesis of neuraminidase inhibitors, specifically Peramivir (BioCryst Pharmaceuticals) and its analogs.[1] While asymmetric synthesis (e.g., via Vince lactam) is often preferred for large-scale manufacturing, the resolution of the racemic amine remains a vital workflow for medicinal chemistry campaigns and process salvage operations.[1]

This guide presents two validated pathways:

  • Classical Resolution: Diastereomeric salt formation using Tartaric Acid derivatives (Scalable, Cost-effective).[1]

  • Enzymatic Kinetic Resolution: Lipase-catalyzed acylation using CAL-B (High Enantiomeric Excess >99% ee).

Chemical Context & Strategic Analysis

Target Molecule:

  • IUPAC Name: 2-(Prop-2-en-1-yl)cyclopentan-1-amine[1]

  • Stereochemistry: The molecule possesses two chiral centers (C1, C2).[1] The synthetic routes typically yield the thermodynamically stable (±)-trans-isomer .[1]

  • Challenge: Separation of (1R,2R) from (1S,2S) enantiomers.

Strategic Selection of Resolving Agents: Primary amines attached to cycloalkanes often exhibit poor crystallinity with simple mineral acids.[1] Success relies on "Dutch Resolution" principles—using families of resolving agents.[1]

  • Pathway A (Chemical): D- or L-Tartaric acid is the primary candidate due to its ability to form rigid hydrogen-bond networks with the amine, facilitating lattice differentiation.[1] If simple tartaric acid fails, Di-p-toluoyl-L-tartaric acid (DTTA) is the secondary candidate due to π-π stacking interactions enhancing lattice energy.[1]

  • Pathway B (Biocatalytic): Novozym 435 (CAL-B) is selected for its steric preference for R-amines in cyclic systems, following Kazlauskas’ rule.[1]

Protocol A: Classical Resolution via Diastereomeric Crystallization[1]

Objective: Isolation of the (1S,2S)-enantiomer (typical target for Peramivir analogs) using L-(+)-Tartaric Acid.[1]

Materials
  • (±)-trans-2-allylcyclopentylamine (10.0 g, 80 mmol)[1]

  • L-(+)-Tartaric Acid (12.0 g, 80 mmol, 1.0 eq)[1]

  • Solvent System: Methanol (MeOH) / Isopropyl Alcohol (IPA)[1]

  • Base: 4M NaOH[1]

Experimental Workflow

Step 1: Salt Formation

  • Dissolve 10.0 g of the racemic amine in 50 mL of MeOH at 25°C.

  • In a separate flask, dissolve 12.0 g of L-(+)-Tartaric acid in 100 mL of warm MeOH (40°C).

  • Add the acid solution dropwise to the amine solution over 30 minutes with vigorous stirring. Note: Exothermic reaction; maintain temp < 45°C.[1]

  • A thick precipitate may form immediately.[1] If so, heat the suspension to reflux (65°C) until a clear solution is obtained.

Step 2: Controlled Crystallization

  • Allow the solution to cool slowly to room temperature (approx. 10°C/hour). Rapid cooling traps the unwanted diastereomer.[1]

  • Once at 25°C, seed the mixture with authentic crystals of the target salt (if available).

  • Chill to 0-5°C and hold for 4 hours.

Step 3: Purification (Recrystallization) [1]

  • Filter the solid salt.[1] Do not discard the mother liquor (contains the opposite enantiomer).[1]

  • Critical Check: Measure the melting point.[1] If the range is broad (>2°C), recrystallize.[1]

  • Recrystallize the wet cake from boiling MeOH/IPA (9:1 ratio). Repeat until the specific rotation

    
     is constant.[1]
    

Step 4: Liberation of the Free Base

  • Suspend the purified salt in 50 mL water.

  • Add 4M NaOH dropwise until pH > 12.[1]

  • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Dry organics over Na₂SO₄ and concentrate in vacuo.

Data Output: Typical Yields

Parameter Value
Yield (Salt) 35-40% (Theoretical max 50%)
ee% (Crude Salt) 75-85%
ee% (Recrystallized) >98%

| Resolving Agent Recovery | 80% (via acidification of aqueous phase) |[1][2]

Protocol B: Enzymatic Kinetic Resolution (High Purity)

Objective: Kinetic separation where the (1R,2R)-amine is acylated, leaving the (1S,2S)-amine free.

Materials
  • (±)-trans-2-allylcyclopentylamine[1]

  • Novozym 435 (Immobilized Candida antarctica Lipase B)[1]

  • Acyl Donor: Ethyl Acetate (acts as solvent and reactant) or Isopropyl Acetate.[1][3]

Experimental Workflow
  • Setup: Dissolve 5.0 g of racemic amine in 50 mL of anhydrous Ethyl Acetate.

  • Initiation: Add 500 mg (10 wt%) of Novozym 435 beads.

  • Incubation: Shake at 200 rpm at 30°C. Monitor reaction progress via GC or HPLC.

  • Termination: Stop the reaction at 50% conversion (typically 24-48 hours).

    • Mechanism:[1][2][3][4][5][6] The enzyme rapidly acetylates the R-enantiomer to form the amide.[1] The S-enantiomer remains as the free amine.[1]

  • Separation:

    • Filter off the enzyme beads (can be reused).[1]

    • Add 1M HCl to the filtrate.[1]

    • Aqueous Layer: Contains the (1S,2S)-amine hydrochloride.[1] Basify and extract to recover pure amine.[1][4]

    • Organic Layer: Contains the (1R,2R)-acetamide.[1] Hydrolyze with 6M HCl/reflux to recover the R-amine if needed.[1]

Analytical Validation (Self-Validating System)

Method: Chiral HPLC To ensure protocol integrity, the enantiomeric excess (ee) must be calculated using the formula:


[1]

Chromatographic Conditions:

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (low absorption due to lack of chromophore; derivatization with Benzoyl chloride is recommended for higher sensitivity).[1]

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the Classical Resolution.

ResolutionWorkflow Start Racemic (±)-2-Allylcyclopentylamine SaltForm Add L-Tartaric Acid (MeOH, 65°C) Start->SaltForm Cooling Controlled Cooling (0.1°C/min) SaltForm->Cooling Filter Filtration Cooling->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Opposite Enantiomer) Filter->Liquor Filtrate Check Check Optical Purity (Polarimetry/HPLC) Solid->Check Recryst Recrystallize (MeOH/IPA) Check->Recryst Low ee (<95%) Basify Basify (NaOH) & Extraction Check->Basify High ee (>98%) Recryst->Filter Final Pure (1S,2S)-Enantiomer (>99% ee) Basify->Final

Figure 1: Workflow for the Classical Resolution of 2-allylcyclopentylamine via diastereomeric salt formation.

References

  • Babu, Y. S., et al. (2000).[1] "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor."[1] Journal of Medicinal Chemistry, 43(19), 3482-3486.[1]

  • BioCryst Pharmaceuticals. (2010).[1] "Process for the preparation of Peramivir and intermediates thereof." US Patent 2010/0292506.[1]

  • Gotor, V., et al. (2006).[1] "Enzymatic resolution of amines and amino alcohols."[1] Organic Process Research & Development, 10(3), 605-610.[1]

  • Faigl, F., et al. (2010).[1] "Separation of enantiomers by crystallization of diastereomeric salts."[1][4][7] Chirality, 22(5), 516-525.[1] [1]

Sources

Troubleshooting & Optimization

Separation of cis and trans 2-allylcyclopentanamine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chromatography Technical Center.

Below is the technical support guide for the separation of 2-allylcyclopentanamine diastereomers. This is a challenging separation due to the basicity of the primary amine and the subtle polarity differences between the cis and trans isomers.

Executive Summary & Strategy Selector

Separating 1,2-disubstituted cyclopentylamines requires overcoming two main hurdles: silanol interactions (causing peak tailing) and conformational flexibility (causing poor resolution).

Quick Diagnosis: Which Method Should You Choose?

Use the decision tree below to select the optimal workflow for your scale and purity requirements.

SeparationStrategy Start Start: Crude Mixture (cis/trans 2-allylcyclopentanamine) ScaleCheck Scale < 100 mg? Start->ScaleCheck PurityCheck Strict Purity (>98% de) Required? ScaleCheck->PurityCheck Yes DirectMethod Method A: Direct Amine Separation (Faster, Lower Resolution) ScaleCheck->DirectMethod No (>100 mg) PurityCheck->DirectMethod No DerivMethod Method B: Boc-Derivatization (Slower, High Resolution) PurityCheck->DerivMethod Yes Use Amine-Functionalized Silica\nor High pH Modifiers Use Amine-Functionalized Silica or High pH Modifiers DirectMethod->Use Amine-Functionalized Silica\nor High pH Modifiers Boc-Protection -> Flash -> Deprotection Boc-Protection -> Flash -> Deprotection DerivMethod->Boc-Protection -> Flash -> Deprotection

Figure 1: Strategic decision tree for selecting the appropriate purification workflow.

Method A: Direct Separation (Free Amine)

Best for: Large scale (>1g), early-stage intermediates, or when derivatization is impossible.

The Challenge: The "Amine Effect"

Primary amines interact strongly with acidic silanols on standard silica gel, leading to severe streaking. You must use a mobile phase modifier or a specialized stationary phase.

Protocol Parameters
ParameterRecommendationMechanism
Stationary Phase Amine-Functionalized Silica (Best) or Standard Silica (Good)Amine-silica blocks silanols, preventing tailing.
Mobile Phase (Base) DCM / MeOH / NH₄OH (90:10:1 to 80:20:2)Ammonium hydroxide competes for silanol sites.
Mobile Phase (Alt) Hexane / EtOAc / Et₃N (Gradient + 1% TEA)Triethylamine (TEA) acts as a sacrificial base.
Detection Ninhydrin Stain or KMnO₄Ninhydrin turns amines red/purple; KMnO₄ stains the allyl alkene.
Predicted Elution Trans (High Rf) > Cis (Low Rf)Cis isomer has a larger dipole moment (substituents on same face).
Step-by-Step Workflow
  • Column Pre-treatment: If using standard silica, flush the column with Hexane containing 1% Triethylamine (TEA) before loading the sample. This neutralizes the silica.

  • Loading: Dissolve the crude oil in a minimum amount of DCM. Do not use MeOH for loading if possible (it broadens bands).

  • Elution:

    • Start with 100% DCM (with 1% TEA or NH₄OH).

    • Slowly ramp to 10% MeOH .

    • Note: The trans isomer typically elutes first due to lower polarity (dipole cancellation) and steric shielding of the amine by the allyl group in the envelope conformation [1].

Method B: Derivatization (Boc-Protection)

Best for: High purity requirements, separating difficult diastereomers, or analytical standards.

Why this works

Converting the free amine to a tert-butyl carbamate (Boc) removes the H-bond donor capability and increases the steric bulk. This dramatically improves resolution between the cis and trans isomers on standard silica.

Protocol Parameters
ParameterRecommendation
Reagents Boc₂O (1.1 eq), Et₃N (1.5 eq), DCM (Solvent)
Stationary Phase Standard Flash Silica (40–63 µm)
Mobile Phase Hexane / Ethyl Acetate (Gradient 0% → 20%)
Separation Factor (α) Typically > 1.5 (Easy separation)
Step-by-Step Workflow
  • Protection: Stir crude amine with Boc₂O and Et₃N in DCM for 2 hours. Wash with weak citric acid (removes unreacted amine) and brine.

  • Chromatography:

    • Run a gradient of Hexane/EtOAc .

    • The Trans-Boc isomer generally elutes significantly faster (High Rf) than the Cis-Boc isomer.

    • Visual: Use KMnO₄ stain (Boc group is UV active at 210 nm, but weak; alkene is KMnO₄ active).

  • Deprotection: Treat isolated fractions with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour to recover the pure amine salts.

Data & Structural Assignment

You cannot rely solely on Rf values. You must verify the identity of your peaks.[1]

NMR Assignment (NOESY/ROESY)

Use 1D-NOE or 2D-NOESY NMR to confirm the stereochemistry.

  • Cis-Isomer: Strong NOE correlation between the H-2 (methine at allyl attachment) and H-1 (methine at amine attachment) .

  • Trans-Isomer: Weak or NO correlation between H-1 and H-2. Stronger correlations to adjacent methylene protons.

Typical Rf Values (Silica, Hex/EtOAc 4:1)

Data is illustrative based on 1,2-disubstituted cyclopentane trends [2].

Compound FormIsomerApprox RfPeak Shape
Free Amine Trans0.35Tailing (Broad)
Free Amine Cis0.28Tailing (Broad)
N-Boc Derivative Trans0.65Sharp
N-Boc Derivative Cis0.45Sharp

Troubleshooting & FAQs

Q1: My peaks are streaking across the entire column. What is wrong?

A: This is classic "amine tailing." The amine protons are H-bonding with the silica silanols.

  • Fix 1: Add 1% Triethylamine (TEA) or 1% NH₄OH to both your solvent bottles (A and B).

  • Fix 2: Switch to an Amine-functionalized silica cartridge (e.g., KP-NH). These require no mobile phase modifiers.

Q2: I see two spots on TLC, but they co-elute on the column.

A: Flash columns have lower theoretical plates than TLC plates.

  • Fix: Use a shallower gradient. If your spots separate at 20% EtOAc on TLC, run the column starting at 5% and ramp to 25% over 20 column volumes (CV).

  • Strategy: If

    
    , switch to Method B (Boc-protection)  immediately. It is faster to derivatize than to run three failed columns.
    
Q3: Which isomer is which?

A: Generally, for 1,2-disubstituted cycloalkanes, the Trans isomer is less polar and elutes first on normal phase silica. The Cis isomer has a higher dipole moment (substituents on the same face) and elutes second. Warning: This must be confirmed by NOESY NMR, as conformational locking (envelope shape) can sometimes invert this rule.

Q4: Can I use Reverse Phase (C18)?

A: Yes, but you must control the pH.

  • Use a High pH buffer (10mM Ammonium Bicarbonate, pH 10). At this pH, the amine is neutral (unprotonated) and will retain well on C18.

  • Gradient: Water/Acetonitrile.

  • Order: Similar to normal phase (Trans often elutes later on C18 due to better hydrophobic surface contact, but this varies).

References

  • Stereochemistry of 1,2-disubstituted cyclopentanes : Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.

  • Chromatography of Amines : "Purification of Amine Compounds." Biotage Technical Notes.

  • Separation of Diastereomers : "Separation of Cis and Trans Isomers." Google Patents US3880925A.

Sources

Purification strategies for oily amine residues of 2-(Prop-2-en-1-yl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Prop-2-en-1-yl)cyclopentan-1-amine

Ticket ID: #PUR-AMINE-5807 Subject: Strategies for Oily Amine Residues & Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Oily Residue" Phenotype

The compound 2-(Prop-2-en-1-yl)cyclopentan-1-amine (also referred to as 2-allylcyclopentylamine) presents a classic purification challenge. As a low-molecular-weight alicyclic amine with an allylic side chain, it exhibits high rotational freedom and strong hydrogen-bonding potential. These factors often prevent facile crystallization, resulting in a persistent "oily residue" even at high purity.

This guide addresses the physicochemical bottlenecks of isolating this amine. The "oil" state is frequently caused by trace solvent retention (acting as a plasticizer) or minor impurities (stereoisomers/regioisomers) that disrupt crystal lattice packing.

Troubleshooting Guide (Q&A)

Q1: My product remains a viscous yellow oil after rotary evaporation. How can I force crystallization? A: Direct crystallization of the free base is thermodynamically unfavorable due to the entropy of the allyl chain.[1]

  • Root Cause: The free base amine has a low melting point and high solubility in organic solvents.[1]

  • Solution: Convert the amine into a crystalline salt. The Hydrochloride (HCl) or Oxalate salts are superior for this scaffold.[1] The ionic lattice forces rigidity, raising the melting point significantly.[1]

  • Action: See Protocol A (Salt Formation) below.

Q2: I attempted vacuum distillation, but the product turned dark/tarry. What happened? A: You likely encountered thermal decomposition or oxidative polymerization.

  • Root Cause: The allylic double bond is susceptible to radical polymerization or oxidation at high temperatures, especially in the presence of trace metals or air.[1]

  • Solution: Use High-Vacuum Distillation (<1 mmHg) to lower the boiling point below 60°C. Add a radical inhibitor (e.g., BHT) if the bath temperature must exceed 100°C.[1]

  • Action: Switch to a Kugelrohr apparatus for short-path distillation to minimize thermal exposure time.

Q3: My compound streaks/tails on silica TLC and flash columns. How do I fix this? A: This is "Silanol Tailing."

  • Root Cause: The basic amine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing broad, non-Gaussian peaks.[1]

  • Solution: Passivate the silica.[1]

  • Action: Add 1-5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase. Alternatively, use amine-functionalized silica cartridges.[2]

Q4: Acid-base extraction yielded a low recovery. Where is my product? A: It is likely trapped in the aqueous phase or formed an emulsion ("rag layer").[1]

  • Root Cause: Cyclopentylamines can be surprisingly water-soluble, especially if the pH is not sufficiently high (>12) during the back-extraction.[1]

  • Solution: "Salting out" the aqueous phase.[1]

  • Action: Saturate the basic aqueous layer with NaCl before extracting with organic solvent.[1] This increases the ionic strength, forcing the organic amine out of the water (Salting-Out Effect).[1]

Decision Matrix & Workflows

Visual 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude state and purity requirements.[1]

PurificationStrategy Start Crude Oily Residue CheckPurity Check Purity (NMR/LCMS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean LowPurity Purity < 85% CheckPurity->LowPurity Dirty Distill Vacuum Distillation (Short Path/Kugelrohr) HighPurity->Distill If volatile SaltForm Salt Formation (HCl/Oxalate) HighPurity->SaltForm If non-volatile/stable AcidBase Acid-Base Extraction (The 'Wash' Method) LowPurity->AcidBase FinalLiq Pure Liquid Amine Distill->FinalLiq AcidBase->CheckPurity Re-assess FinalSolid Crystalline Salt SaltForm->FinalSolid

Detailed Protocols

Protocol A: Hydrochloride Salt Crystallization (The "Crash" Method)

Best for: Turning oils into stable solids for storage or analysis.[1]

Reagents:

  • Crude Amine Oil (1.0 equiv)

  • Solvent: Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc)

  • Acid Source: 2M HCl in Diethyl Ether (anhydrous) or 4M HCl in Dioxane.

Procedure:

  • Dissolution: Dissolve the crude oily amine in a minimal amount of dry Et2O or EtOAc (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add the HCl solution with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Endpoint: Test pH of the supernatant vapor with wet pH paper; stop when acidic (pH < 2).[1]

  • Precipitation: If the product oils out instead of crystallizing, add a "seed" crystal (if available) or scratch the glass side with a spatula.[1] Alternatively, add hexanes dropwise to lower solubility.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C to remove excess HCl.

Protocol B: Optimized Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials, neutral side products).

Data Table: Partition Coefficients Strategy

Phase pH Condition State of Amine Location of Amine Impurities Removed
Step 1 Acidic (pH < 2) Ammonium Salt (R-NH3+) Aqueous Layer Neutrals (Ketones, Alcohols)

| Step 2 | Basic (pH > 12) | Free Base (R-NH2) | Organic Layer | Acids, Salts |

Workflow Diagram:

AcidBaseExtraction Crude Crude Mixture (Organic Solvent) AddAcid Add 1M HCl (Extract 3x) Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgWaste Organic Phase (Discard Neutrals) Sep1->OrgWaste Top Layer* AqPhase Aqueous Phase (Contains Amine Salt) Sep1->AqPhase Bottom Layer Basify Basify to pH 14 (NaOH + NaCl) AqPhase->Basify Extract Extract with DCM (3x) Basify->Extract Final Pure Amine (Free Base) Extract->Final

Caption: Step-by-step fractionation to isolate the amine from neutral organic impurities.

References

  • Organic Syntheses. Allylamine. (General procedure for distillation and handling of allylic amines). [Link]

  • Biotage. Is there an easy way to purify organic amines? (Strategies for silica tailing and mobile phase modification). [Link]

  • University of Rochester. Workup: Amines. (Detailed guide on acid-base extraction and copper complexation). [Link]

  • National Institutes of Health (NIH). Efficient Synthesis of Cyclopentanone Fragrances. (Synthesis and handling of related cyclopentyl compounds). [Link]

Sources

Overcoming steric hindrance in reactions with 2-allylcyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Reactions with 2-Allylcyclopentanamine

Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low conversion rates or failed couplings with 2-allylcyclopentanamine . This substrate presents a unique "double-threat" of steric hindrance:

  • 1,2-Substitution Pattern: The amine at C1 is adjacent to the allyl group at C2. If your substrate is the cis-isomer, the allyl group eclipses the amine, creating a "steric wall" that blocks nucleophilic attack. Even the trans-isomer suffers from significant conformational crowding.

  • Allyl Interference: The alkene moiety can coordinate to transition metals (Pd, Rh) or undergo isomerization under harsh acidic/thermal conditions, leading to side products.

This guide provides troubleshooting protocols for Amide Coupling , Reductive Amination , and Pd-Catalyzed Cross-Coupling , specifically optimized for this hindered scaffold.

Module 1: Amide Coupling (Acylation)

Issue: Standard reagents (EDC/NHS, HATU) yield <20% product or unreacted starting material. Root Cause: The transition state for amide bond formation requires a tetrahedral intermediate. Bulky reagents (like HATU) cannot access the hindered amine effectively.

Troubleshooting Protocol

Stop using HATU/HBTU immediately. Switch to Propylphosphonic Anhydride (T3P) or Acid Fluorides .

MethodReagent SystemWhy it Works
Primary Rec. T3P (50% in EtOAc/DMF) + PyridineT3P has a low steric profile and acts as a water scavenger, driving the equilibrium forward. It does not suffer from the explosion risks of HOBt derivatives.[1]
Alternative TCFH + NMITetramethylchloroformamidinium hexafluorophosphate (TCFH) forms a highly reactive acyl imidazolium species, which is less hindered than the OBt ester formed by HATU.
Last Resort Cyanuric Fluoride (to make Acid Fluoride)Acid fluorides are stable to water but highly reactive toward hindered amines due to the small size of the fluoride leaving group.
Optimized T3P Protocol for 2-Allylcyclopentanamine
  • Dissolve Carboxylic Acid (1.1 equiv) and 2-allylcyclopentanamine (1.0 equiv) in 2-MeTHF (preferred over DMF for workup).

  • Add Pyridine (3.0 equiv). Note: DIPEA often fails with T3P due to steric clashing; Pyridine is superior here.

  • Cool to 0 °C.

  • Add T3P (50% w/w solution, 1.5 equiv) dropwise.

  • Allow to warm to RT. If no reaction after 4h, heat to 50 °C.

    • Caution: Do not exceed 80 °C to prevent allyl migration.

Module 2: Reductive Amination

Issue: Reaction with ketones fails; only starting material or alcohol (direct ketone reduction) is observed. Root Cause: The formation of the imine (intermediate) is the rate-determining step. The 2-allyl group prevents the ketone from approaching the amine to dehydrate. Standard NaBH(OAc)3 is not acidic enough to force this equilibrium in hindered systems.

Resolution: The Titanium(IV) Isopropoxide Protocol

You must use a Lewis Acid dehydrating agent to force the imine formation before adding the reducing agent.

Step-by-Step Protocol:

  • Imine Formation (The Critical Step):

    • Combine 2-allylcyclopentanamine (1.0 equiv) and Ketone (1.1 equiv) in neat Titanium(IV) isopropoxide [Ti(OiPr)4] (2.0 equiv).

    • Do not add solvent yet. The Ti(OiPr)4 acts as both Lewis Acid and solvent/desiccant.[2]

    • Stir under Argon at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or NMR.

  • Reduction:

    • Dilute the viscous mixture with dry THF or Ethanol .

    • Add NaBH4 (1.5 equiv) carefully (exothermic).

    • Stir for 2 hours.

  • Workup (Crucial for Titanium removal):

    • Quench with 1N NaOH or aqueous Rochelle's Salt.

    • A white precipitate (TiO2) will form. Filter through Celite before extraction.

ReductiveAmination Start Start: 2-Allylcyclopentanamine + Ketone CheckSteric Is Ketone Hindered? Start->CheckSteric Standard Standard Conditions (NaBH(OAc)3 / DCM) Fail Result: No Reaction / Direct Reduction Standard->Fail If Amine Hindered CheckSteric->Standard No TiMethod Titanium Protocol [Ti(OiPr)4, Neat] CheckSteric->TiMethod Yes (or Hindered Amine) ImineForm Force Imine Formation (Lewis Acid Dehydration) TiMethod->ImineForm Reduction Add NaBH4 (in situ) ImineForm->Reduction Success Result: High Yield Secondary Amine Reduction->Success

Figure 1: Decision workflow for Reductive Amination. Note the divergence to Titanium reagents for hindered substrates.

Module 3: Buchwald-Hartwig Cross-Coupling

Issue: No product with standard Pd(PPh3)4 or Pd(dppf). Root Cause:

  • Reductive Elimination: Hindered amines make the Pd-N bond formation difficult.

  • Allyl Coordination: The allyl group on your amine can act as a chelating ligand (forming a π-allyl species), poisoning the catalyst.

Resolution: Ligand Selection

You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These are bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.

Recommended Catalyst Systems:

  • Primary Recommendation: BrettPhos or RuPhos Pd G3/G4 Precatalysts.

    • Why: RuPhos is specifically designed for secondary amines and hindered primary amines. BrettPhos is excellent for primary amines.[2][3]

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why: Strong base is needed to deprotonate the amine upon coordination.[4]

  • Solvent: t-Amyl Alcohol or Dioxane .

The "Allyl" Warning: Avoid bidentate ligands like BINAP or DPPF. They occupy two coordination sites, and if the allyl tail wraps around and binds to Pd, the catalytic cycle halts. Monodentate bulky ligands (RuPhos) prevent this chelation effect.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation to purify the product? A: No. The 2-allyl group is an olefin. Catalytic hydrogenation (Pd/C, H2) will reduce the allyl group to a propyl group (2-propylcyclopentanamine). If you must remove Cbz/Bn protecting groups, use acid-mediated removal (HBr/AcOH) or dissolving metal reduction (Na/NH3), though the latter carries isomerization risks.

Q2: My reaction works for the trans isomer but fails for the cis isomer. Why? A: In the cis isomer, the allyl group and the amine are on the same face of the cyclopentane ring. The allyl group acts as a "roof" over the nitrogen lone pair. You must use the Ti(OiPr)4 method (Module 2) or Acid Fluoride method (Module 1) for the cis isomer; standard conditions will never work.

Q3: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating helps overcome the activation energy barrier caused by steric hindrance. However, temperatures >100 °C can cause the allyl double bond to migrate into the ring (forming an enamine/imine tautomer). Limit MW runs to 80 °C / 10-20 mins.

References
  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
  • T3P for Hindered Amide Coupling

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • Buchwald-Hartwig Ligands for Hindered Amines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • TCFH Reagent for Difficult Couplings

    • Beutner, G. L., et al. (2018). "TCFH–NMI: A Reagent for the Preparation of Amides from Carboxylic Acids and Amines." Organic Letters.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Characteristic Absorption Bands of 2-(Prop-2-en-1-yl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparative guide to understanding the theoretical Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-(Prop-2-en-1-yl)cyclopentan-1-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established spectroscopic principles to predict and interpret the vibrational modes of this multifunctional molecule. We will dissect the contributions of the primary aliphatic amine, the cyclopentyl ring, and the terminal allyl group to the overall spectrum, providing a robust framework for structural elucidation and purity assessment.

The Molecular Blueprint: Deconstructing 2-(Prop-2-en-1-yl)cyclopentan-1-amine

To accurately predict the FTIR spectrum, we must first understand the molecule's structure, which is composed of three key functionalities: a primary aliphatic amine (-NH₂), a saturated five-membered cyclopentyl ring, and a terminal alkene (allyl group, -CH₂-CH=CH₂). Each of these components gives rise to characteristic vibrational modes (stretching and bending) that are detectable by IR spectroscopy.

The primary amine is expected to show distinct N-H stretching and bending vibrations. The cyclopentyl group will contribute characteristic saturated C-H stretching and bending signals. Finally, the allyl group will introduce signals unique to unsaturated C=C and =C-H bonds. The interplay and potential overlap of these absorptions create the molecule's unique spectral fingerprint.

Caption: Molecular structure of 2-(Prop-2-en-1-yl)cyclopentan-1-amine with key functional groups highlighted.

Comparative Analysis of Characteristic FTIR Absorption Bands

The following table provides a detailed prediction of the characteristic FTIR absorption bands for 2-(Prop-2-en-1-yl)cyclopentan-1-amine. The predicted ranges are derived from established data for its constituent functional groups. This comparative approach is essential for distinguishing between the different vibrational modes within the molecule.

Predicted Wavenumber (cm⁻¹)Functional Group & Vibration ModeTypical Range (cm⁻¹)Intensity & ShapeNotes & Comparative Insights
3300 - 3500 Primary Amine: Asymmetric & Symmetric N-H Stretch3300 - 3500[1][2]Medium, Two sharp peaksThis two-peak signal is a hallmark of a primary amine (R-NH₂).[1][3] The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. Their presence is a strong confirmation of this functional group.
3020 - 3100 Allyl Group: =C-H Stretch3000 - 3100[4]Medium to WeakThis absorption appears at a slightly higher wavenumber than the aliphatic C-H stretch, making it a key indicator of unsaturation.[4][5]
2850 - 2960 Cyclopentane & Allyl: sp³ C-H Stretch2850 - 3000[6]StrongThese strong bands arise from the C-H bonds in both the cyclopentane ring and the CH₂ of the allyl group. They are common in most organic molecules but confirm the presence of saturated hydrocarbon structures.[7]
1640 - 1680 Allyl Group: C=C Stretch1640 - 1680[4][6]Medium to Weak, SharpThis band confirms the presence of the carbon-carbon double bond. Its intensity can be variable; in terminal alkenes like this, it is typically observable.
1580 - 1650 Primary Amine: N-H Bend (Scissoring)1580 - 1650[1][8]Medium to StrongThis absorption may overlap with the C=C stretch. However, the N-H bend is often broader. Careful analysis of this region is required to distinguish the two.[3]
~1460 Cyclopentane: CH₂ Bend (Scissoring)1450 - 1470[6][9]MediumThis is a characteristic bending vibration for the CH₂ groups within the cyclopentane ring.
1020 - 1250 Primary Amine: C-N Stretch1020 - 1250[1][10]Medium to WeakThis band confirms the carbon-nitrogen single bond of the aliphatic amine. Its position can be influenced by the substitution on the alpha-carbon.[11]
910 & 990 Allyl Group: =C-H Out-of-Plane Bend910 and 990 (for monosubstituted)[7]Strong, SharpThe presence of two distinct, strong bands in this region is highly characteristic of a monosubstituted alkene (R-CH=CH₂), providing strong evidence for the terminal allyl group.[7]
665 - 910 Primary Amine: N-H Wag (Out-of-Plane Bend)665 - 910[1]Broad, StrongThis broad absorption is characteristic of primary and secondary amines and results from the N-H bond wagging out of the plane. It may overlap with the alkene's =C-H bend.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for analyzing a liquid sample like 2-(Prop-2-en-1-yl)cyclopentan-1-amine using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquids as it requires minimal sample preparation and is easy to clean.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Accessory Installation: Install the ATR accessory (e.g., with a diamond crystal) and ensure it is securely seated.

  • Background Spectrum Acquisition:

    • Rationale: This critical step measures the spectrum of the ambient environment (atmosphere and ATR crystal) and is automatically subtracted from the sample spectrum to ensure that the final spectrum contains only information from the sample.

    • Procedure: With the clean, empty ATR crystal in place, initiate a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Rationale: Proper contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

    • Procedure: Place a single drop of the neat liquid amine onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Sample Spectrum Acquisition:

    • Procedure: Initiate the sample scan. Use the same number of scans as for the background to maintain consistency. The instrument will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • Procedure: Label the significant peaks in the resulting spectrum. Compare the observed peak positions (in cm⁻¹) with the predicted values in the table above to confirm the structure.

  • Cleaning:

    • Rationale: Thorough cleaning prevents cross-contamination between samples.

    • Procedure: Wipe the sample from the ATR crystal using a soft, solvent-resistant wipe (e.g., a Kimwipe™). Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely before the next measurement.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A 1. Instrument Warm-up & Purge B 2. Clean ATR Crystal A->B C 3. Collect Background Spectrum (16-32 scans) B->C D 4. Apply Liquid Sample to Crystal C->D E 5. Collect Sample Spectrum (16-32 scans) D->E F 6. Process & Analyze Spectrum E->F G 7. Clean ATR Crystal with Solvent F->G

Caption: Standard workflow for FTIR analysis of a liquid sample using an ATR accessory.

Conclusion for the Practicing Scientist

The structural complexity of 2-(Prop-2-en-1-yl)cyclopentan-1-amine offers an excellent case study in the predictive power of FTIR spectroscopy. By systematically dissecting the molecule into its constituent functional groups—primary amine, cyclopentane ring, and allyl group—we can confidently forecast the key absorption bands. The most definitive signals for this structure will be the two-peak N-H stretch above 3300 cm⁻¹, the strong sp³ C-H stretches below 3000 cm⁻¹, and the pair of sharp, strong =C-H out-of-plane bending bands between 900-1000 cm⁻¹ characteristic of a terminal alkene. While potential overlaps exist, particularly between the N-H bend and C=C stretch, a careful, comparative analysis grounded in the principles outlined in this guide will enable unambiguous structural confirmation.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link]

  • Schettino, V., Marzocchi, M. P., & Califano, S. (1969). Infrared Spectra of Crystalline Cyclopentane and Cyclopentane‐d10. The Journal of Chemical Physics, 51(12), 5264–5272. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Vaia. (n.d.). How do the IR spectra of the isomers cyclopentane and 1-pentene differ?. Retrieved from [Link]

  • Bellamy, L. J., & Williams, R. L. (1957). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 4294-4304. [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Schettino, V., Marzocchi, M. P., & Califano, S. (1969). Infrared Spectra of Crystalline Cyclopentane and Cyclopentane-d10. AIP Publishing. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Lisy, J. M., et al. (2008). Infrared spectroscopy of gas phase C3H5+⁠: The allyl and 2-propenyl cations. The Journal of Chemical Physics. [Link]

  • University of Potsdam. (n.d.). Infrared and Raman Spectroscopy. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.